molecular formula C10H14N2O2S B3139378 4-amino-N-(cyclopropylmethyl)benzenesulfonamide CAS No. 477723-17-4

4-amino-N-(cyclopropylmethyl)benzenesulfonamide

Cat. No. B3139378
CAS RN: 477723-17-4
M. Wt: 226.3 g/mol
InChI Key: XBXNGYRXFLXLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(cyclopropylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group and a cyclopropylmethyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted melting point of 141.63°C and a predicted boiling point of approximately 410.3°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of n20D 1.61 .

Scientific Research Applications

Photochemical Decomposition

Sulfamethoxazole, a compound related to 4-amino-N-(cyclopropylmethyl)benzenesulfonamide, undergoes photochemical decomposition in acidic aqueous solutions, forming various photoproducts. This decomposition process is significant for understanding the environmental fate and the photostability of sulfonamide pharmaceuticals (Wei Zhou & D. Moore, 1994).

Inhibition of Carbonic Anhydrases

Certain ureido-substituted benzenesulfonamides show potent inhibition of human carbonic anhydrases, important enzymes in various physiological processes. Some of these compounds have demonstrated significant selectivity and inhibition of transmembrane carbonic anhydrases, suggesting potential applications in cancer therapy (F. Pacchiano et al., 2011).

Synthesis and Structural Analysis

4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, a derivative, was synthesized and its structure was confirmed using various analytical techniques. This highlights the compound's utility in chemical synthesis and structural chemistry (G. Naganagowda & A. Petsom, 2011).

Mechanism of Action

Target of Action

The primary target of 4-amino-N-(cyclopropylmethyl)benzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels. This is particularly important in the context of cancer, where tumors require a blood supply to grow and spread.

Biochemical Pathways

The inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . Downstream effects of this disruption could include reduced vascular permeability and endothelial cell proliferation, migration, and survival. This would result in decreased blood vessel formation and potentially limit tumor growth and metastasis.

Result of Action

The molecular and cellular effects of this compound’s action would likely include a decrease in angiogenesis due to the inhibition of VEGFR2 . This could result in reduced tumor growth and spread, given the critical role of angiogenesis in these processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could impact the compound’s stability and its ability to interact with its target . .

properties

IUPAC Name

4-amino-N-(cyclopropylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-8-1-2-8/h3-6,8,12H,1-2,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXNGYRXFLXLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[N-(Cyclopropylmethyl)sulphamoyl]nitrobenzene (Method 53; 12.58 g) was reduced by hydrogenation in ethanol (300 ml) over 10% palladium on carbon (1 g) at 3 bar pressure. The catalyst was removed by filtration and the volatiles evaporated. 2 g of this crude product was purified by chromatography eluting with DCM increasing in polarity to 10% MeOH/DCM to give the title compound (850 mg). NMR: 0.08 (m, 2H), 0.25 (m, 2H), 0.83 (m, 1H, 2.80 (t, 2H), 4.15 (br s, 2H), 4.50 (br t, 1H), 6.65 (d, 2H), 7.62 (d, 2H); m/z: 226.
Quantity
12.58 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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